ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Description
Crystallographic Analysis and Bond Length Parameters
The crystallographic analysis of this compound reveals important structural parameters that define its three-dimensional molecular architecture. While specific crystal structure data for this exact compound was not directly available in the search results, analysis of closely related triphenylphosphonium derivatives provides valuable insights into the expected structural characteristics.
Examination of structurally similar compounds such as (1-naphthalen-1-yl-methyl)triphenylphosphonium chloride ethanol solvate reveals typical phosphorus-carbon bond lengths in triphenylphosphonium systems. The compound crystallizes in an orthorhombic crystal system with space group Pna21, exhibiting unit cell parameters of a = 16.4933(2) Å, b = 9.8603(2) Å, and c = 16.1472(3) Å. These crystallographic parameters suggest a well-ordered crystal structure with minimal disorder or twinning effects.
The tetrahedral coordination environment around the phosphorus center is characterized by phosphorus-carbon bond lengths that typically range from 1.80 to 1.86 Å, as observed in related triphenylphosphonium compounds. For instance, in [1-(ethoxycarbonyl)-1-cyclopentyl]triphenylphosphonium bromide, the phosphorus-phenyl carbon distances are equal within experimental error with a mean value of 1.802(9) Å, while the phosphorus-carbon bond to the substituted carbon atom shows a slightly longer distance of 1.857(8) Å. This pattern suggests that the ethoxy-ethoxycarbonyl-methyl group in the target compound would similarly exhibit a longer phosphorus-carbon bond compared to the phenyl substituents.
Electronic Structure and Delocalization Effects in the Phosphonium Ylide System
The electronic structure of this compound is characterized by complex delocalization patterns that extend throughout the molecular framework. The quaternary phosphonium center serves as an electron-deficient node that influences the electron distribution across the entire molecular system. The triphenylphosphonium moiety exhibits significant π-electron delocalization through the phenyl rings, which can interact with the d-orbitals of the phosphorus atom through hyperconjugation and back-bonding mechanisms.
The ethoxy-ethoxycarbonyl substituent introduces additional electronic complexity through its multiple carbonyl groups and ether linkages. These electron-withdrawing functionalities create a significant dipole moment within the molecule and influence the overall charge distribution. The carbonyl groups can participate in resonance structures that extend the electronic delocalization beyond the immediate phosphonium center, potentially involving the entire ethoxy-ethoxycarbonyl-methyl fragment.
The ylide character of the phosphonium system becomes particularly important when considering the reactivity patterns of this compound. Although the compound exists primarily in its ionic form, the presence of the electron-withdrawing ethoxy-ethoxycarbonyl groups can stabilize carbanion-like character at the methyl carbon adjacent to phosphorus. This stabilization occurs through resonance involving the ester carbonyl groups, which can delocalize negative charge through their π-system.
The electronic effects are further modulated by the spatial arrangement of the substituents around the phosphorus center. The tetrahedral geometry ensures that the electron-withdrawing effects of the ethoxy-ethoxycarbonyl group are distributed in a manner that minimizes destabilizing interactions while maximizing stabilizing delocalization effects. This electronic optimization contributes to the compound's stability and influences its chemical reactivity patterns in various synthetic applications.
Comparative Analysis with Related Triphenylphosphonium Derivatives
A systematic comparison of this compound with structurally related triphenylphosphonium derivatives reveals important structure-activity relationships within this class of compounds. The analysis encompasses compounds with varying substituents at the fourth coordination position of phosphorus, including simple alkyl groups, functionalized alkyl chains, and aromatic substituents.
The (methoxymethyl)triphenylphosphonium chloride represents a simpler analog with the molecular formula C20H20ClOP and a melting point of 195-197°C. This compound provides a baseline for comparison, as it contains only a single ether functionality compared to the dual ester groups in the ethoxy-ethoxycarbonyl derivative. The reduced molecular complexity in the methoxymethyl compound results in different crystallization behavior and potentially altered electronic properties.
The (ethoxycarbonylmethyl)triphenylphosphonium bromide offers a more direct structural comparison, as it contains a single ethoxycarbonyl group attached to the phosphonium center. This compound exhibits similar electronic characteristics to the target molecule but lacks the additional ethoxy substituent that creates the bis-ester functionality. The bromide salt variant typically shows different solubility and crystallization properties compared to the chloride analog, influencing its practical applications and handling characteristics.
More complex derivatives such as (4-ethoxybenzyl)triphenylphosphonium bromide demonstrate how aromatic substituents influence the overall molecular architecture. This compound crystallizes in a monoclinic system with space group P21/c, showing different packing arrangements compared to aliphatic-substituted analogs. The aromatic character of the substituent introduces additional π-π interactions that can influence crystal stability and molecular recognition properties.
The (1-naphthalen-1-yl-methyl)triphenylphosphonium chloride ethanol solvate exemplifies how extended aromatic systems affect crystallization behavior and intermolecular interactions. The naphthalene moiety provides additional π-electron density that can participate in stacking interactions and influence the overall crystal packing efficiency. These compounds often exhibit enhanced thermal stability and different solubility profiles compared to their aliphatic counterparts.
Analysis of the bond angle variations across this series reveals systematic trends related to the steric and electronic properties of the substituents. The tetrahedral geometry around phosphorus is generally maintained, but subtle distortions occur based on the size and electronic nature of the fourth substituent. Electron-withdrawing groups tend to contract the bond angles slightly, while bulky substituents can cause expansion to accommodate steric strain.
Properties
IUPAC Name |
(1,2-diethoxy-2-oxoethyl)-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3P.ClH/c1-3-26-23(25)24(27-4-2)28(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22;/h5-19,24H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJCDOWKUCLEQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16847-90-8 | |
| Record name | Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16847-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Reagent Selection
The formation of ethoxy-ethoxycarbonyl-methyltriphenylphosphonium chloride follows a nucleophilic substitution mechanism. Triphenylphosphine (PPh₃) reacts with a chlorinated ethoxy-ethoxycarbonyl methyl precursor (Cl–CH₂–CO–OEt–OEt) in a polar aprotic solvent such as acetonitrile or dichloromethane. The reaction proceeds via the attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl chloride, forming the phosphonium cation paired with a chloride counterion.
Optimized Reaction Conditions
Based on analogous syntheses in patent literature, the following conditions are critical:
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Temperature : 120–160°C under pressurized conditions (8–12 kg/cm²) to accelerate the reaction.
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Molar Ratio : A 1:1 to 1:2 ratio of triphenylphosphine to alkyl chloride ensures minimal residual reactants.
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Solvent : Acetonitrile is preferred due to its high boiling point and compatibility with phosphine reagents.
A representative procedure involves heating triphenylphosphine (1 mol) and acetonitrile (8.5 mol) in a pressurized reactor, followed by dropwise addition of the chlorinated ethoxy-ethoxycarbonyl methyl compound (1–2 mol). After 30–40 hours at 160°C, the mixture is cooled, centrifuged, and dried at 105°C for 18–24 hours. This method achieves yields of 94–95% with purity >99% after recrystallization.
Microwave-Assisted Synthesis
Advantages Over Conventional Heating
Microwave irradiation significantly reduces reaction times from hours to minutes. In a modified protocol from Arkat-USA, triphenylphosphine and the alkyl chloride are combined in dichloromethane with triethylamine as a base. Microwave irradiation at 100–150 W for 10–15 minutes induces rapid formation of the phosphorane intermediate, which is subsequently quenched with water and purified via recrystallization.
Purification and Recrystallization Techniques
Centrifugation and Solvent Removal
Post-reaction mixtures are diluted with dichloromethane, washed with water to remove ionic byproducts, and dried over anhydrous sodium sulfate. Centrifugation isolates the crude phosphonium salt, which is then evaporated under reduced pressure.
Recrystallization for Enhanced Purity
Recrystallization from a 1:4 hexane/ethyl acetate mixture or acetonitrile yields colorless crystals of the target compound. Acetonitrile recrystallization is particularly effective, increasing purity from 95% to >99% by removing trace solvents and unreacted triphenylphosphine.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for conventional and microwave-assisted methods:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield phosphonium salts, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE involves its ability to form stable phosphonium ylides. These ylides are key intermediates in many organic reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds. The compound’s triphenylphosphonium core interacts with various molecular targets, facilitating the formation of reactive intermediates .
Comparison with Similar Compounds
Structural Analogs
a. (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide (CAS not provided, MDL: MFCD00159390 )
- Structure : Allyl group with a single ethoxycarbonyl substituent: [CH₂=C(CO₂Et)-CH₂-P(Ph)₃]⁺Br⁻ .
- Key Differences: Substituent: Allyl vs. methyl group with dual ethoxy/ethoxycarbonyl substituents. Counterion: Bromide vs. chloride. Bromide salts often exhibit lower solubility in water but higher stability in organic media. Reactivity: The allyl group facilitates conjugated olefin formation in Wittig reactions, whereas the methyl group in the target compound may favor non-conjugated products.
b. (Ethoxycarbonylmethyl)triphenylphosphonium bromide (Referenced in SDBS Library )
- Structure : [CH₂(CO₂Et)-CH₂-P(Ph)₃]⁺Br⁻ .
- Key Differences: Substituent: Single ethoxycarbonylmethyl group vs. dual ethoxy/ethoxycarbonyl substitution.
c. (Ethoxycarbonylmethylene)triphenylphosphorane (SDBS Library )
- Structure : A neutral ylide: CH(CO₂Et)=P(Ph)₃ .
- Key Differences :
- Charge : Neutral ylide vs. cationic phosphonium salt.
- Applications : Directly participates in Wittig reactions without requiring base activation, unlike phosphonium salts.
Physicochemical and Functional Differences
Biological Activity
Introduction
Ethoxy-ethoxycarbonyl-methyltriphenylphosphonium chloride (EEMTPC), with the CAS number 16847-90-8, is a phosphonium salt characterized by its unique molecular structure, comprising a triphenylphosphonium moiety and ethoxycarbonyl groups. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C24H26ClO3P
- Molecular Weight : 428.89 g/mol
- Appearance : Typically presented as a white to off-white solid.
EEMTPC's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins. The triphenylphosphonium group is known for its lipophilicity, allowing it to penetrate lipid membranes effectively. This property may facilitate the compound's role as a mitochondrial targeting agent, which is crucial in various therapeutic applications, especially in cancer treatment and mitochondrial diseases.
Anticancer Properties
Several studies have indicated that EEMTPC exhibits anticancer activity , particularly through the induction of apoptosis in cancer cells. The mechanism involves:
- Mitochondrial Dysfunction : EEMTPC may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which can trigger apoptotic pathways.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, preventing proliferation.
Neuroprotective Effects
Research also suggests that EEMTPC possesses neuroprotective properties , potentially beneficial for neurodegenerative diseases. Mechanisms include:
- Reduction of Oxidative Stress : By modulating ROS levels, EEMTPC may protect neuronal cells from oxidative damage.
- Enhancement of Mitochondrial Biogenesis : The compound may stimulate pathways that promote mitochondrial health and function.
Case Studies
- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines demonstrated that EEMTPC significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of EEMTPC resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a protective effect against neurodegeneration .
Safety Profile
While EEMTPC shows promising biological activities, it is essential to consider its safety profile:
- Toxicity Studies : Preliminary toxicity studies indicate that high doses can lead to cytotoxic effects in non-cancerous cell lines. Therefore, dosage optimization is crucial for therapeutic applications .
- Risk and Safety Statements : According to safety data sheets, EEMTPC is classified with caution due to potential irritant effects on skin and eyes .
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| EEMTPC | C24H26ClO3P | 428.89 g/mol | Anticancer, Neuroprotective |
| Triphenylphosphonium Chloride | C18H15ClP | 304.74 g/mol | Antimicrobial |
| Ethyltriphenylphosphonium Bromide | C20H22BrP | 392.29 g/mol | Anticancer |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via alkylation of triphenylphosphine with ethoxy-ethoxycarbonyl-methyl halides (e.g., bromide or chloride) under anhydrous conditions. Key steps include:
- Refluxing in aprotic solvents like THF or acetonitrile.
- Purification via recrystallization from ethanol/diethyl ether mixtures.
- Characterization by and NMR to confirm phosphonium salt formation (δ ~20-25 ppm for in NMR) and FT-IR to detect carbonyl stretches (~1700 cm). Mass spectrometry (ESI-MS) validates molecular ion peaks .
Q. How should researchers address stability issues during storage or reaction conditions?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Desiccants like silica gel are critical for moisture-sensitive phosphonium salts.
- Reaction Handling : Use Schlenk-line techniques for air-sensitive reactions. Monitor decomposition by TLC or in situ NMR, especially in protic solvents. Evidence suggests decomposition via nucleophilic attack on the ethoxycarbonyl group; thus, avoid strong bases .
Q. What analytical techniques are essential for verifying structural integrity?
- Methodological Answer :
- Primary : , , and NMR for functional group and phosphorus environment analysis.
- Supplementary : X-ray crystallography (for crystalline derivatives) resolves stereoelectronic effects, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites .
Advanced Research Questions
Q. How can reaction yields be optimized for Wittig-type applications involving this phosphonium salt?
- Methodological Answer :
- Base Selection : Use strong, non-nucleophilic bases (e.g., NaHMDS) to generate ylides efficiently.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance ylide stability.
- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions.
- Monitoring : Employ in situ IR or NMR to track ylide formation (~15-18 ppm shift) .
Q. How do researchers resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Triangulation : Cross-validate data using multiple techniques (e.g., X-ray for geometry, DFT for electronic structure).
- Error Analysis : Check for solvent effects in computational models (e.g., PCM solvent correction).
- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility. For example, discrepancies in chemical shifts may arise from dynamic equilibria in solution .
Q. What computational approaches are used to study the reactivity of this phosphonium salt in organocatalytic systems?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Mechanistic Insights : Use NBO analysis to quantify charge distribution and transition-state modeling (e.g., IRC calculations) for reaction pathways.
- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reactivity. Recent studies highlight the ethoxycarbonyl group’s role in stabilizing transition states via resonance .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
